molecular formula C7H6N4O B074623 7-Methyl-6(5H)-pteridinone CAS No. 1128-60-5

7-Methyl-6(5H)-pteridinone

Cat. No.: B074623
CAS No.: 1128-60-5
M. Wt: 162.15 g/mol
InChI Key: AEPQJFISQRBSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-6(5H)-pteridinone (CAS 1128-60-5) is a high-value pteridinone derivative that serves as a key chemical scaffold in medicinal chemistry and anticancer drug discovery. As a member of the pteridine family—heterocyclic compounds integral to numerous biological processes—this compound provides researchers with a versatile core structure for developing novel therapeutic agents. Primary Research Applications and Value: Kinase Inhibitor Development: This compound is of significant interest for designing novel, potent inhibitors of critical kinases. Pteridinone-based analogues have been extensively explored as highly potent cyclin-dependent kinase 4/6 (CDK4/6) inhibitors , which are promising targets for cancer therapy due to their central role in driving cell cycle progression . Furthermore, pteridinone derivatives possessing specific moieties have been developed as potent Polo-like kinase 1 (PLK1) inhibitors , another crucial target in oncology . Antiproliferative Activity: Structural analogues of this compound have demonstrated promising and broad-spectrum antiproliferative activity against a panel of human cancer cell lines, including HCT116 (colorectal), HeLa (cervical), and MDA-MB-231 (breast) . These findings underscore its utility as a precursor for synthesizing new anticancer agents. Biochemical Probe: The pteridine structure is a fundamental framework in biochemistry. This compound can be utilized as a building block to create probes for studying enzymatic function and exploring biological pathways relevant to diseases like cancer . Researchers employ this compound as a critical synthetic intermediate to explore structure-activity relationships (SAR), aiming to optimize potency and selectivity against various biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1128-60-5

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

7-methyl-5H-pteridin-6-one

InChI

InChI=1S/C7H6N4O/c1-4-7(12)11-5-2-8-3-9-6(5)10-4/h2-3H,1H3,(H,11,12)

InChI Key

AEPQJFISQRBSCU-UHFFFAOYSA-N

SMILES

CC1=NC2=NC=NC=C2NC1=O

Canonical SMILES

CC1=NC2=NC=NC=C2NC1=O

Synonyms

7-Methyl-6(5H)-pteridinone

Origin of Product

United States

Synthesis Methodologies for Pteridinones

Chemical Synthesis of Pteridinone Core Structures

The fundamental approach to pteridinone synthesis involves the condensation of a suitably substituted pyrimidine (B1678525) with a three-carbon unit, which forms the pyrazine (B50134) ring of the bicyclic system. The specific strategies employed can be tailored to yield variously substituted pteridinones and their dihydrogenated analogs.

The synthesis of variously substituted pteridinones often begins with a substituted pyrimidine precursor. A common starting material is 4,6-dichloro-5-nitropyrimidine, which serves as a versatile building block. semanticscholar.orgmdpi.comnih.govnih.gov The synthesis of a 2-(benzylsulfanyl)-6,7-dimethyl-4(3H)-pteridinone, for example, is achieved by reacting 5,6-diamino-2-(benzylsulfanyl)pyrimidin-4(3H)-one with biacetyl. researchgate.net This reaction highlights a general strategy where a 5,6-diaminopyrimidine is condensed with a 1,2-dicarbonyl compound to form the pteridinone ring system.

Another approach involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with various dicarbonyl compounds such as glyoxal, biacetyl, or benzil (B1666583) to yield 2-amino-4-hydroxy pteridines with corresponding substituents at the 6- and 7-positions. researchgate.net These methods provide access to a diverse range of pteridinone analogs by varying the nature of the diaminopyrimidine and the dicarbonyl component.

Table 1: Examples of Reagents for the Synthesis of Variously Substituted Pteridinones

Diaminopyrimidine Precursor Dicarbonyl Compound Resulting Pteridinone
5,6-Diamino-2-(benzylsulfanyl)pyrimidin-4(3H)-one Biacetyl 2-(Benzylsulfanyl)-6,7-dimethyl-4(3H)-pteridinone
2,4,5-Triamino-6-hydroxypyrimidine Glyoxal 2-Amino-4-hydroxy-pteridine
2,4,5-Triamino-6-hydroxypyrimidine Biacetyl 2-Amino-4-hydroxy-6,7-dimethyl-pteridine
2,4,5-Triamino-6-hydroxypyrimidine Benzil 2-Amino-4-hydroxy-6,7-diphenyl-pteridine

The synthesis of 7,8-dihydropteridin-6(5H)-ones can be accomplished through the cyclization of an appropriately substituted pyrimidine with a modified amino ester. nih.gov A key strategy involves the zinc-mediated reduction of a nitro group on the pyrimidine ring, which then undergoes simultaneous cyclization to form the dihydropteridinone. nih.gov

For instance, oily nitro derivatives can be dissolved in acetic acid, and the addition of powdered zinc promotes the reduction of the nitro group to an amino group. nih.gov This newly formed amino group then intramolecularly attacks a suitable functional group, such as an ester, to close the ring and form the dihydropteridinone. The reaction is typically stirred at room temperature for a designated period to ensure complete cyclization. nih.gov

Solid-phase synthesis offers a highly efficient method for generating libraries of pteridinone analogs for structure-activity relationship (SAR) studies. semanticscholar.orgmdpi.comnih.govnih.gov This approach utilizes a polymer support, such as Wang resin, to which a building block is attached. nih.gov The synthesis of dihydropteridinones on a solid support often starts with the acylation of the resin with an N-Fmoc protected amino acid. nih.gov

Following the removal of the Fmoc protecting group, the resin-bound amino acid is reacted with 4,6-dichloro-5-nitropyrimidine. nih.gov Subsequent nucleophilic substitution with various amines introduces diversity at the 4-position of the pyrimidine ring. nih.gov The final cyclization to form the dihydropteridinone and cleavage from the resin is typically achieved through a reduction of the nitro group, often with zinc powder in acetic acid. nih.gov This polymer-supported approach allows for the rapid and efficient synthesis of a wide array of substituted dihydropteridinones. semanticscholar.orgmdpi.comnih.govnih.gov

Table 2: Key Steps in Polymer-Supported Dihydropteridinone Synthesis

Step Reagents and Conditions Purpose
1. Acylation N-Fmoc amino acid, HOBt, DMAP, DIC in DMF/DCM Attach amino acid to Wang resin
2. Deprotection 50% piperidine (B6355638) in DMF Remove Fmoc protecting group
3. Nucleophilic Substitution 4,6-dichloro-5-nitropyrimidine, DIEA in DMF Attach pyrimidine to the amino acid
4. Amination Various amines, DIEA in DMF Introduce diversity at the 4-position
5. Reduction and Cyclization Zinc powder in acetic acid Reduce nitro group and form dihydropteridinone ring
6. Cleavage Acetic acid Release the final product from the resin

Functionalization and Derivatization of Pteridinone Scaffolds

Once the pteridinone core is synthesized, further modifications can be made to introduce a variety of functional groups at different positions of the ring system. These derivatizations are essential for fine-tuning the biological activity of the compounds.

The introduction of alkyl groups at the C-6 and C-7 positions of the pteridinone ring can be achieved through the choice of the 1,2-dicarbonyl compound used in the initial ring formation. For example, the use of biacetyl results in the formation of a 6,7-dimethylpteridinone. researchgate.net

Direct alkylation at the C-6 position of a pre-formed pteridinone can be challenging. However, methods for the regioselective alkylation of related heterocyclic systems, such as purines, have been developed. nih.gov For instance, N7-regioselective tert-alkylation of 6-substituted purines can be achieved by reacting N-trimethylsilylated purines with a tert-alkyl halide in the presence of SnCl4 as a catalyst. nih.gov Similar strategies could potentially be adapted for the C-alkylation of pteridinones.

The introduction of an acylmethyl substituent at the C-6 or C-7 position is less commonly reported. However, one plausible approach could involve the generation of a carbanion at the C-6 or C-7 methyl group of a pre-existing methyl-substituted pteridinone, followed by reaction with an acylating agent. For example, treatment of 7-methyl-6(5H)-pteridinone with a strong base like lithium diisopropylamide (LDA) could potentially deprotonate the C-7 methyl group, and the resulting nucleophile could then react with an acyl chloride or an ester to introduce the acylmethyl group.

Amidation reactions on the pterin (B48896) scaffold typically involve the conversion of a carboxylic acid derivative. The synthesis of pterin-6-carboxylic acid can be achieved through the oxidation of 6-hydroxymethylpterin. This carboxylic acid can then be activated to form an acid chloride or an active ester, which can subsequently react with an amine to form the corresponding amide. youtube.com This is a common strategy for the synthesis of folate and its analogs, where a pterin moiety is linked to a p-aminobenzoylglutamic acid via an amide bond. wikipedia.org

The direct amidation of a carboxylic acid on the pterin ring can be challenging due to the basicity of amines, which can lead to the formation of unreactive carboxylate salts. youtube.com To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction. youtube.com Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride using thionyl chloride, which then readily reacts with an amine to form the amide. youtube.com

Nucleophilic Substitution Reactions in Pteridinone Precursors

Nucleophilic substitution is a foundational reaction class in organic chemistry for the synthesis of heterocyclic compounds like pteridinones. These reactions involve an electron-rich nucleophile attacking an electron-deficient center, displacing a leaving group. In the context of pteridinone synthesis, this strategy is frequently employed to build the core ring system or to modify precursors.

A prominent strategy involves the use of versatile building blocks such as 4,6-dichloro-5-nitropyrimidine. nih.gov A solid-phase synthesis approach has been developed where amino acids are immobilized on a Wang resin. nih.gov This is followed by a nucleophilic reaction with the dichloronitropyrimidine, where one of the chlorine atoms is displaced by the amino group of the resin-bound amino acid. nih.gov The second chlorine is then substituted by another amine. nih.gov Subsequent reduction of the nitro group leads to a diamine intermediate which undergoes spontaneous cyclization to form the dihydropteridinone ring upon cleavage from the resin. nih.gov

Another innovative approach is the direct nucleophilic substitution of hydrogen in the pteridinone ring. A chemo- and regioselective C-C coupling reaction has been established between pteridinones and 5,7-dihydroxycoumarins. mdpi.com This metal-free reaction proceeds smoothly under mild conditions, offering short reaction times and good yields. mdpi.com The proposed mechanism suggests that in the presence of a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN), the pterin can form a cationic radical intermediate, which then undergoes nucleophilic attack. mdpi.com However, this particular method is noted to be effective only for pterin scaffolds that are unsubstituted at the 6 or 7 positions. mdpi.com

Table 1: Examples of Nucleophilic Substitution in Pteridinone Synthesis

Precursor Nucleophile/Reagent Product Type Reference
4,6-dichloro-5-nitropyrimidine Resin-bound amino acid / Amine Dihydropteridinones nih.gov
Pteridinone 5,7-Dihydroxycoumarin / TFA C-C coupled pteridinone mdpi.com

Ribosylation of Pterin Derivatives

Ribosylation, the attachment of a ribose sugar moiety, is a key process for creating nucleoside analogues, which are of great interest in antiviral and anticancer research. In the context of pterin chemistry, various 4-amino-7(8H)-pteridones have been successfully glycosylated to form pteridinone-nucleosides. insuf.orghilarispublisher.com

One effective method is the DBU-salt glycosylation, where 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used to form a salt with the pteridinone, enhancing its nucleophilicity. This salt is then reacted with a protected sugar halide, such as 1-chloro-2'-deoxy-D-ribofuranose, to form N8-2'-deoxy-D-ribofuranosides. insuf.orghilarispublisher.com Similarly, reaction with 1-bromo-2,3,5-tri-O-benzoyl-α-D-ribofuranose yields the corresponding N8-β-D-ribofuranosides. insuf.orghilarispublisher.com

An alternative approach is the silyl-method under Vorbrüggen conditions. Here, the pteridinone is first silylated to increase its solubility and reactivity, followed by reaction with the sugar derivative. Interestingly, the regioselectivity of glycosylation can be influenced by the substrate. While many 4-amino-7(8H)-pteridones yield N8-nucleosides, substrates like 4-amino-6-phenyl-7(8H)-pteridone have been shown to react differently under these conditions, forming N1-β-D-ribofuranosides and N1-2'-deoxy-α- and β-D-ribofuranosides. insuf.orghilarispublisher.com The final deprotection of the sugar hydroxyl groups yields the free nucleosides. insuf.orghilarispublisher.com

Table 2: Ribosylation Methods for Pteridinone Derivatives

Pteridinone Substrate Ribosyl Donor Method Product Regioselectivity Reference
4-Amino-7(8H)-pteridones 1-chloro-2'-deoxy-D-ribofuranose DBU-salt method N8 insuf.orghilarispublisher.com
4-Amino-7(8H)-pteridones 1-bromo-2,3,5-tri-O-benzoyl-α-D-ribofuranose DBU-salt method N8 insuf.orghilarispublisher.com

Stereoselective Synthesis of Pteridinone Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Therefore, the stereoselective synthesis of single enantiomers or diastereomers of compounds like this compound is a critical goal in medicinal chemistry. Asymmetric synthesis aims to produce chiral products from achiral or racemic starting materials with high enantioselectivity. hilarispublisher.com

While specific, documented methods for the stereoselective synthesis of this compound are not extensively reported, general strategies in asymmetric catalysis are applicable. The primary approaches rely on the use of chiral catalysts, which can be transition-metal complexes with chiral ligands or small organic molecules (organocatalysts). hilarispublisher.commdpi.com These catalysts create a chiral environment that directs the reaction to preferentially form one stereoisomer over the other. hilarispublisher.com

For the synthesis of chiral heterocyclic cores, several strategies have proven effective for other scaffolds and could be conceptually applied to pteridinones:

Asymmetric Hydrogenation: If a precursor to the pteridinone contains a C=C or C=N bond at a strategic position, asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium, ruthenium, or iridium) could establish a chiral center. mdpi.com

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as amino acids or sugars, to introduce chirality into the final molecule. A synthesis starting from a chiral amino acid, for instance, could impart its stereochemistry to the final pteridinone product.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts have been used to achieve enantioselective alkylations and other reactions in the synthesis of complex heterocyclic systems. mdpi.com This could potentially be used to install a chiral substituent on a pteridinone precursor.

The development of a stereoselective route to a specific target like this compound would likely involve significant methodological exploration to identify a suitable chiral catalyst or precursor that provides high levels of stereocontrol for the pteridinone ring system.

Theoretical and Computational Investigations of Pteridinone Systems

Quantum Chemical Studies on Pteridinone Electronic Structure

Quantum chemical studies unravel the complex interplay of electrons and nuclei, defining the fundamental characteristics of a molecule. Methods like Density Functional Theory (DFT) are instrumental in providing a detailed description of the electronic landscape of pteridinone systems.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its balance of computational cost and accuracy. nih.govmdpi.com DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of compounds like 7-Methyl-6(5H)-pteridinone. researchgate.net These studies typically employ a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-31+G(d,p) to provide a reliable description of the system. researchgate.netscirp.org

Key applications of DFT in the study of pteridinone systems include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the minimum energy structure.

Vibrational Analysis: Calculating harmonic vibrational frequencies to predict infrared and Raman spectra, which helps in the characterization of the molecule.

Calculation of Electronic Properties: Providing data for frontier molecular orbitals, charge distribution, and electrostatic potential, which are crucial for understanding reactivity. nih.gov

Thermodynamic Properties: Estimating parameters such as enthalpy, entropy, and Gibbs free energy. scirp.org

These foundational calculations are the basis for more advanced analyses of the molecule's behavior. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.comlupinepublishers.com This indicates a greater potential for intramolecular charge transfer, a property that influences the bioactivity of a molecule. scirp.org For pteridinone derivatives, analysis of the HOMO-LUMO gap helps to predict their stability and reactivity in chemical and biological systems. lupinepublishers.com

Illustrative Frontier Orbital Energies for Heterocyclic Systems
ParameterDescriptionTypical Value Range (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -6.7
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8 to -2.5
ΔE (Gap)Energy gap (ELUMO - EHOMO)4.1 to 4.8

This table provides representative data based on DFT calculations for similar nitrogen-containing heterocyclic compounds to illustrate the concepts of HOMO-LUMO analysis. scirp.orglupinepublishers.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. readthedocs.io It illustrates the net electrostatic effect of the total charge distribution (electrons and nuclei) and is used to predict how a molecule will interact with other species. researchgate.netmdpi.com The MEP map is color-coded to identify regions of varying potential.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.net In this compound, these would be concentrated around the carbonyl oxygen and the nitrogen atoms of the pteridinone core.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms. researchgate.net

Green Regions: Represent areas of near-zero or neutral potential. researchgate.net

The MEP map provides a clear picture of a molecule's polarity and its potential sites for hydrogen bonding and other non-covalent interactions, which is crucial for understanding its binding to a biological receptor. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and delocalization effects. uni-muenchen.dewikipedia.org It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. uni-muenchen.de The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of intramolecular charge transfer and delocalization. wisc.edu

Key insights from NBO analysis include:

Hyperconjugative Interactions: It reveals the delocalization of electron density from occupied bonding (σ) or lone pair (n) orbitals to unoccupied antibonding (σ* or π*) orbitals. wisc.edu

Molecular Stability: Stronger hyperconjugative interactions result in larger stabilization energies, indicating greater molecular stability.

Charge Delocalization: The analysis quantifies departures from an idealized, localized Lewis structure, providing a measure of electron delocalization and resonance effects. wikipedia.org

For a molecule like this compound, NBO analysis can elucidate the stability conferred by interactions between the lone pairs on nitrogen and oxygen atoms and the antibonding orbitals of the heterocyclic ring system.

Example of NBO Second-Order Perturbation Analysis for a Heterocyclic System
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP (O)π* (N-C)~20-40Lone Pair to Antibond Delocalization
LP (N)π* (C=C)~30-50Lone Pair to Antibond Delocalization
π (C=C)π* (C=N)~15-25π-system Conjugation

This table presents typical stabilization energies for common electronic interactions found in nitrogen and oxygen-containing heterocyclic rings, illustrating the insights gained from NBO analysis.

Molecular Modeling and Simulation Approaches

While quantum chemistry focuses on the intrinsic electronic properties of a single molecule, molecular modeling and simulation techniques are used to study how that molecule interacts with its environment, particularly with biological macromolecules like proteins.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to another (the receptor), such as a protein's active site. openmedicinalchemistryjournal.com For pteridinone derivatives, docking studies are essential for identifying potential protein targets and understanding the structural basis of their biological activity. mdpi.comnih.gov

The process involves:

Preparation: Obtaining the 3D structures of the ligand (e.g., this compound) and the target protein (often from a database like the Protein Data Bank, PDB).

Docking Simulation: Using a scoring algorithm to fit the ligand into the protein's binding site in numerous possible conformations and orientations.

Analysis: Evaluating the results based on the predicted binding energy (or docking score) and analyzing the specific non-covalent interactions formed, such as hydrogen bonds, hydrophobic interactions, and salt bridges. openmedicinalchemistryjournal.commdpi.com

Studies on substituted pteridinones have identified kinases, such as p90 ribosomal S6 protein kinase 2 (RSK2), and reductases, like Pteridine (B1203161) Reductase 1 (PTR1), as potential targets. nih.govnih.gov Docking results can rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. nih.gov

Illustrative Molecular Docking Results for Pteridinone-like Inhibitors
Protein TargetPDB CodeLigandBinding Energy (kcal/mol)Key Interacting Residues
PLK1 Kinase2RKUPteridinone Derivative-8.0 to -10.5R136, R57, Y133
RSK2 Kinase5D9KPteridinone Derivative-7.5 to -9.8Charged, Hydrophobic, and Polar Residues
Pteridine Reductase 1N/APteridine-like Inhibitor-8.5 to -9.5Lys198, Arg17, Ser111, Tyr194

This table summarizes typical results from molecular docking studies involving pteridinone and pteridine-like compounds against various protein targets, highlighting binding affinities and key interactions. mdpi.comnih.govnih.gov

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movements of atoms and molecules over time. In the context of pteridinone derivatives, MD simulations have been instrumental in assessing the conformational stability of these molecules when interacting with biological targets.

One key study applied MD simulations to a series of novel pteridinone derivatives designed as Polo-like kinase 1 (PLK1) inhibitors. nih.gov The primary goal of these simulations was to validate the results of molecular docking and to analyze the stability of the ligand-protein complex. nih.govmdpi.com The simulations were typically run for a duration of 100 nanoseconds to observe the dynamic behavior of the complex. mdpi.com

Key parameters analyzed during the MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. mdpi.com Stable RMSD values over the course of the simulation indicate that the protein-ligand complex has reached equilibrium and is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify the flexible regions of the protein-ligand complex. nih.gov Lower RMSF values in loop regions can indicate stabilization due to ligand binding. mdpi.com

These simulations provide a dynamic picture of the interactions between pteridinone derivatives and their target proteins, offering insights into the stability of binding modes and the conformational changes that may occur upon binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. svuonline.org For pteridinone derivatives, 3D-QSAR studies have been particularly valuable in understanding the structural requirements for their inhibitory activity. nih.gov

A notable 3D-QSAR study on novel pteridinone derivatives as PLK1 inhibitors involved the development of predictive models to guide the design of new, more potent compounds. nih.gov The dataset of pteridinone derivatives was divided into a training set, to build the model, and a test set, to validate its predictive power. svuonline.org The biological activity was expressed as pIC50 values. The alignment of molecules is a critical step for generating robust CoMFA and CoMSIA models. nih.govnih.gov In this study, a rigid distill alignment was performed using the most active molecule (N° 28) as a template. nih.gov

The statistical quality of the developed QSAR models was assessed using several parameters:

Model R²pred
CoMFA0.670.9920.683
CoMSIA/SHE0.690.9740.758
CoMSIA/SEAH0.660.9750.767

This table is based on data from a 3D-QSAR study on novel pteridinone derivatives as PLK1 inhibitors. nih.gov

Here, Q² (cross-validated correlation coefficient) indicates the internal predictive ability of the model, R² is the coefficient of determination, and R²pred is the predictive correlation coefficient for the external test set. svuonline.org A Q² value greater than 0.5 is generally considered indicative of a good model. svuonline.org

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic properties. svuonline.org The molecules are placed in a 3D grid, and the interaction energies between a probe atom and each molecule are calculated at each grid point. svuonline.org These interaction energies constitute the molecular fields.

In the study of pteridinone derivatives, a CoMFA model was developed that showed good predictive capability. nih.gov The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to influence biological activity. researchgate.net

Steric Contour Maps: These maps show regions where bulky substituents would be favorable (typically shown in green) or unfavorable (typically shown in yellow) for activity. researchgate.net

Electrostatic Contour Maps: These maps indicate areas where electropositive groups (typically shown in blue) or electronegative groups (typically shown in red) would enhance activity. researchgate.net

The CoMFA model for the pteridinone derivatives provided valuable insights into the structure-activity relationship, guiding the design of new inhibitors with improved potency. nih.gov

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR technique that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov CoMSIA uses a Gaussian function to calculate the similarity indices, which avoids some of the singularities and abrupt changes that can occur with the Lennard-Jones and Coulomb potentials used in CoMFA. frontiersin.org

For the series of pteridinone derivatives, two CoMSIA models were generated: one combining steric, hydrophobic, and electrostatic fields (SHE), and another that also included a hydrogen bond acceptor field (SEAH). nih.gov Both models demonstrated strong predictive power. nih.gov

The CoMSIA contour maps provide a more detailed understanding of the physicochemical properties required for optimal interaction with the target receptor.

Hydrophobic Contour Maps: These maps highlight regions where hydrophobic groups would be favorable or unfavorable.

Hydrogen Bond Donor/Acceptor Maps: These maps indicate where hydrogen bond donors or acceptors on the molecule would lead to improved activity.

The insights gained from both CoMFA and CoMSIA models are crucial for the rational design of new pteridinone derivatives with enhanced biological activity. nih.gov

Conformational Analysis of Pteridinone Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule is crucial as it often dictates its ability to bind to a biological target.

While a dedicated conformational analysis study solely on this compound was not found, the molecular dynamics simulations performed on pteridinone derivatives inherently include an analysis of their conformational behavior. nih.gov During the simulations, the molecules are allowed to flex and rotate, exploring different conformational states. mdpi.com The stability of certain conformations, particularly the "bioactive conformation" when bound to a target, is a key aspect of these investigations. svuonline.org

The process of molecular alignment in the 3D-QSAR studies also relies on an assumed low-energy conformation of the molecules. nih.gov The database of pteridinone derivatives was minimized using the Tripos force field to achieve a stable, low-energy configuration for each molecule before alignment and analysis. nih.gov This energy minimization step is a fundamental part of conformational analysis.

Furthermore, studies on related heterocyclic systems, such as piperidine (B6355638) derivatives, often involve detailed conformational analysis where techniques like X-ray crystallography and NMR spectroscopy are used to determine the preferred chair, boat, or twist-boat conformations of the ring systems. nih.gov Such analyses are critical for understanding the three-dimensional structure of these molecules.

Spectroscopic Characterization Techniques for Pteridinone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. uobasrah.edu.iq It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H and ¹³C. For pteridinone structures, NMR is essential for assigning protons and carbons in the fused pyrimidine (B1678525) and pyrazine (B50134) rings and any substituents.

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. In the ¹H NMR spectrum of a pteridinone like 7-Methyl-6(5H)-pteridinone, one would expect to observe distinct signals for the methyl group protons, the proton on the pyrazine ring, and any N-H protons.

While specific experimental data for this compound is not extensively documented in readily available literature, the expected chemical shifts can be predicted based on its structure and data from related pteridine (B1203161) compounds.

Methyl Protons (-CH₃): The protons of the methyl group at the C7 position would likely appear as a singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm.

Ring Protons: The proton attached to the C2 or a similar position on the pteridinone core would resonate further downfield, influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the carbonyl group.

N-H Protons: The protons on the nitrogen atoms of the pteridinone ring (e.g., at N5) are often observed as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

For a related compound, 2-amino-7-methyl-3H-pteridin-4-one (7-Methylpterin), proton signals are well-documented and provide a basis for comparison. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Pteridinone-Related Structures

Proton Type Expected Chemical Shift (δ, ppm) for this compound
C7-CH₃ ~ 2.0 - 2.5 (s)
Ring-H Downfield region
N5-H Variable, often broad

Note: This table is predictive and based on general principles and data from analogous compounds. 's' denotes a singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.

Specific ¹³C NMR data for this compound is scarce in published literature. However, analysis of its structure allows for the prediction of characteristic chemical shifts: researchgate.net

Carbonyl Carbon (C6): The carbonyl carbon is typically the most deshielded, appearing significantly downfield, often in the range of δ 160-170 ppm.

Aromatic/Heteroaromatic Carbons: The carbon atoms within the pyrazine and pyrimidine rings (C2, C4, C4a, C7, C8a) would resonate in the downfield region, generally between δ 120-160 ppm. The exact shifts are influenced by the attachment of nitrogen atoms and substituents.

Methyl Carbon (-CH₃): The carbon of the C7-methyl group would appear in the most upfield region of the spectrum, typically around δ 15-25 ppm.

Studies on various pteridines have established the characteristic ranges for these carbon signals, supporting these predictions. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
C6 (C=O) ~ 160 - 170
C2, C4, C4a, C7, C8a ~ 120 - 160
C7-CH₃ ~ 15 - 25

Note: This table is predictive and based on general principles and data from analogous pteridinone compounds.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, are used to identify the functional groups present in a molecule. These methods measure the vibrations of bonds within the molecule, which occur at characteristic frequencies, providing a unique "molecular fingerprint."

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, an FT-IR spectrum would confirm the presence of key functional groups:

N-H Stretching: The N-H bonds in the ring would exhibit stretching vibrations, typically appearing as a broad band in the region of 3100-3400 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the C6 carbonyl (amide) group is expected, typically in the range of 1650-1700 cm⁻¹.

C=N and C=C Stretching: The double bonds within the pteridinone rings would show absorption bands in the 1500-1650 cm⁻¹ region.

C-H Bending/Stretching: Vibrations associated with the methyl group and any aromatic C-H bonds would also be present.

Table 3: Characteristic FT-IR Absorption Bands for Pteridinone Structures

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3100 - 3400
C=O (Amide) Stretch 1650 - 1700

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light from a sample. While FT-IR is more sensitive to polar functional groups like carbonyls, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. For a pteridinone derivative, the aromatic ring system often produces strong and characteristic signals in the Raman spectrum, making it a valuable tool for fingerprinting the core heterocyclic structure. Specific experimental FT-Raman data for this compound is not currently available in major databases.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure. It would reveal:

The planarity of the fused ring system.

The precise bond lengths and angles of the pyrimidine and pyrazine rings.

The conformation of the methyl group.

The intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing in the solid state.

While the crystal structure for this compound itself has not been reported in the searched literature, crystallographic data for other pteridine derivatives, such as xanthopterin (B1683600) hydrochloride, have been published, demonstrating the utility of this technique for establishing the detailed solid-state architecture of this class of compounds. researchgate.net

Table 4: Compound Names Mentioned

Compound Name
This compound
7-Methylpterin (2-amino-7-methyl-3H-pteridin-4-one)

Advanced Spectroscopic Methods for Pterin (B48896) Photochemistry

The study of pterin photochemistry, crucial for understanding their roles as photoreceptors and photosensitizers, relies heavily on advanced spectroscopic methods. mdpi.com These techniques allow for detailed investigation into the electronic structure and excited-state dynamics of pterin derivatives. mdpi.com Methods such as fluorescence and Raman spectroscopy provide significant insights into the behavior of these molecules upon light absorption, which is fundamental to their biological functions and potential biomedical applications. mdpi.com

Fluorescence Spectroscopy in Pterin Photonics

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of pterins. nih.govrsc.org Oxidized pterins, in particular, exhibit high fluorescence quantum yields, making them suitable for such studies. researchgate.net The fluorescence characteristics, including spectra, quantum yields (ΦF), and lifetimes (τF), are highly sensitive to the molecular environment and the nature of substituents on the pterin ring. nih.govresearchgate.net

Steady-state and time-resolved fluorescence studies have been performed on various pterin compounds in aqueous solutions. nih.gov Generally, excitation of a pterin at around 350 nm populates the first singlet excited state (S1), leading to a broad fluorescence emission band centered at approximately 450 nm. researchgate.net The exact emission maximum can be influenced by the pH of the solution; the basic forms of pterins often show a red-shift of about 10 nm compared to the acidic forms. researchgate.net

The fluorescence quantum yield is significantly affected by the substituent at the C6 position but is generally not affected by oxygen concentration. researchgate.net For instance, pterin itself has a quantum yield of 0.33 in acidic media, while the presence of a formyl group in 6-formylpterin reduces it to 0.12. nih.gov In contrast, conjugated pterins like folic acid have very low quantum yields ( < 0.005) because the para-aminobenzoic acid residue acts as an internal quencher. nih.govresearchgate.net

Dynamic quenching by hydroxide ions (OH-) has been observed, and the corresponding bimolecular rate constants for this quenching have been calculated for several pterins. nih.gov Advanced techniques such as two-photon absorption (TPA) spectroscopy are also being explored. rsc.org TPA offers benefits like greater spectroscopic resolution and deeper tissue penetration, which could allow for better differentiation between closely related pterin derivatives in biological systems. rsc.org

Table 1: Photophysical Properties of Selected Pterin Derivatives in Aqueous Solution nih.gov
CompoundMediumFluorescence Quantum Yield (ΦF)Bimolecular Rate Constant for Quenching (kq) (M⁻¹ s⁻¹)
PterinAcidic0.333.6 x 10⁹
PterinBasic0.27
6-CarboxypterinAcidic0.281.9 x 10⁹
6-CarboxypterinBasic0.18
6-FormylpterinAcidic0.121.1 x 10¹⁰
6-FormylpterinBasic0.07
Folic AcidAcidic/Basic< 0.005N/A

Raman Spectroscopy for Pterin Biomarker Detection

Raman spectroscopy is an information-rich vibrational spectroscopy technique that provides a detailed molecular fingerprint, making it a valuable tool for identifying and characterizing compounds like pterins. researchgate.net While standard Raman spectroscopy suffers from poor sensitivity, the discovery of Surface-Enhanced Raman Scattering (SERS) has significantly expanded its application, particularly in the detection of biomarkers at very low concentrations. researchgate.net SERS utilizes the enhancement of the Raman signal when a molecule is adsorbed onto or near a metal nanostructure. researchgate.net

Pterins have been identified in abnormal concentrations in cancer patients, suggesting their potential use as cancer diagnostic biomarkers. researchgate.net SERS is an ideal technique for detecting these specific pterin molecules, with studies demonstrating detection at sub-nanomolar concentrations. researchgate.net This high sensitivity makes SERS a promising tool for noninvasive cancer diagnosis. researchgate.netyoutube.com

The complexity of Raman spectra from biological samples often necessitates the use of multivariate analysis and machine learning algorithms to extract meaningful information. nih.govnih.gov These computational methods can deconvolve complex spectra and identify the unique spectral signatures of biomarkers, allowing for accurate detection and classification. nih.gov The integration of Raman spectroscopy with these advanced analytical approaches is emerging as a powerful "omics" technology for metabolic profiling and biomarker detection in the pursuit of precision medicine. nih.govnih.gov

Table 2: Applications of Raman Spectroscopy in Pterin Analysis
TechniqueApplicationKey Findings/AdvantagesReference
Raman SpectroscopyIdentification and characterization of compoundsProvides information-rich vibrational spectra (molecular fingerprint). Limited by low sensitivity. researchgate.net
Surface-Enhanced Raman Scattering (SERS)Detection of pterin molecules as potential cancer biomarkersOvercomes the sensitivity issue of standard Raman. Has been used to detect pterins at sub-nanomolar concentrations. researchgate.net
Raman ImagingIdentifying areas of high astrobiological interestAllows for non-destructive, in situ identification of organic molecules like pterins in environmental samples. researchgate.net
Raman Spectroscopy with Machine LearningMetabolic profiling and biomarker detectionLeverages algorithms to analyze complex spectral datasets for accurate detection and evaluation in clinical applications. nih.govnih.gov

Redox Biochemistry of Pteridinone Derivatives

Pteridinones as Biological Redox Catalysts

Pteridinone derivatives function as essential cofactors in a variety of enzymatic reactions, acting as catalysts for redox transformations. Their ability to accept and donate electrons allows them to facilitate complex biochemical reactions, such as hydroxylation and nitric oxide synthesis. researchgate.net The redox activity of these compounds typically occurs through proton-coupled electron transfer (PCET), a mechanism that involves the concerted transfer of both an electron and a proton. herts.ac.uknih.gov

The catalytic cycle of many pterin-dependent enzymes involves one-electron redox steps. nih.gov For instance, tetrahydrobiopterin (B1682763) (H4Bip), a well-studied reduced pterin (B48896), is known to donate an electron during the synthesis of nitric oxide by nitric oxide synthase (NOS), undergoing a one-electron redox cycle. nih.gov This process involves the formation of pterin-based free radical intermediates. nih.gov

Computational studies on 6-methylpterin, an analogue of folic acid, indicate that oxidation by radical species proceeds via a single electron transfer (SET) mechanism. nih.govresearchgate.net In this process, the pterin donates an electron to an oxidant, resulting in the formation of a pterin radical cation. nih.gov This ability to engage in single-electron transfer is fundamental to their role in biological redox catalysis. nih.gov The formation of these radical species, both enzymatically and non-enzymatically, is a key aspect of their biochemical function. nih.gov

The redox potential of a pteridinone derivative—its tendency to accept or donate electrons—is significantly influenced by the nature and position of substituents on the pteridine (B1203161) ring. herts.ac.uk Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the ring system, thereby tuning its redox properties.

The effect of substituents on the reactivity and redox potential of aromatic systems can often be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). nih.govscience.gov For pteridines, electron-withdrawing substituents generally increase the redox potential, making the compound easier to reduce. Conversely, electron-donating groups lower the redox potential. For example, a study on pterins showed that the intensity of hydroxyl radical formation correlated with the oxidation potential of the pterins and the nature of the side chain at the C6 position. mdpi.com Alkylation and carbonylation were found to have opposing effects on these properties. mdpi.com This principle allows for the fine-tuning of the molecule's redox behavior for specific biological functions. mdpi.com

Table 1: Effect of Substituent Type on Pteridinone Redox Potential

Substituent TypeGeneral Effect on Electron DensityExpected Effect on Redox Potential (E°)
Electron-Donating Group (EDG) (e.g., -CH₃, -NH₂)IncreasesDecreases (Harder to reduce)
Electron-Withdrawing Group (EWG) (e.g., -CHO, -NO₂)DecreasesIncreases (Easier to reduce)
Halogens (e.g., -Cl, -F)Inductively withdrawing, resonantly donatingGenerally increases

Role of Pteridinone Oxidation States in Biological Systems

Pteridinone derivatives can exist in three primary, interconvertible redox states: the fully reduced (tetrahydro-), the partially oxidized (dihydro-), and the fully oxidized forms. nih.govnih.gov Each of these states has distinct biological roles.

Tetrahydropterins : The fully reduced 5,6,7,8-tetrahydropterins are the most common biologically active forms, functioning as essential coenzymes for aromatic amino acid hydroxylases and nitric oxide synthases. researchgate.netnih.gov

Dihydropterins : These semi-reduced forms are often intermediates in metabolic reactions. mdpi.com The unstable quinonoid dihydropterin is formed during catalysis and must be regenerated back to the tetrahydro form. nih.gov The more stable 7,8-dihydropterin tautomer is also a key intermediate. nih.gov

Oxidized Pterins : Fully oxidized pterins are typically the products of the oxidation of their reduced counterparts and are often used as biomarkers for conditions involving oxidative stress and immune system activation. mdpi.com

The stability of these oxidation states is dependent on the substituents on the ring system. herts.ac.uk

The biological function of pteridinones relies on the enzymatic cycling between these oxidation states. The interconversion involves sequential two-electron, two-proton (2e⁻, 2H⁺) transfers. nih.govnih.gov

For example, during the hydroxylation of aromatic amino acids, the 5,6,7,8-tetrahydrobiopterin cofactor is oxidized to an unstable quinonoid dihydrobiopterin. nih.gov This quinonoid form is then reduced back to the tetrahydro state by the enzyme dihydropteridine reductase (DHPR), consuming NADH in the process. nih.gov Tetrahydropterins are generally unstable in the presence of oxygen and can be oxidized to a dihydro state, which then rapidly rearranges to the more stable 7,8-dihydropterin form. nih.gov The fully oxidized pterin can be reduced by a 2e⁻, 2H⁺ process to form a 5,8-dihydro tautomer, which also rearranges to the 7,8-dihydropterin. nih.gov

Pteridinone Derivatives in Oxidative Stress Modulation

Pteridine derivatives play a dual role in the context of oxidative stress. Depending on the specific compound, its oxidation state, and the biological environment, they can act as either antioxidants or pro-oxidants. nih.govresearchgate.net Reactive oxygen species (ROS) are implicated in numerous inflammatory diseases, and pteridines can modulate the effects of these damaging species. nih.govnih.gov

The reduced forms of pterins, particularly the tetrahydro- and dihydropterins, are recognized for their antioxidant properties. researchgate.net They can act as potent radical scavengers, directly neutralizing harmful reactive oxygen species. researchgate.net For instance, 7,8-dihydroneopterin (B1664191) has been shown to be a potent chain-breaking antioxidant that functions by scavenging lipid peroxyl radicals and can protect cells from oxidative damage. researchgate.net

However, this antioxidant activity is complex. While they scavenge free radicals, reduced pterins are also strong reducing agents. In the presence of transition metal ions, they can promote the Fenton reaction, which generates highly reactive hydroxyl radicals, thus exhibiting pro-oxidant activity under certain conditions. nih.govresearchgate.net The net effect, whether pro- or antioxidant, is highly dependent on the specific experimental or physiological conditions. mdpi.com

Pro-oxidant Activity and Fenton Chemistry Involvement

Pteridinone derivatives, including various pterins, can exhibit pro-oxidant activity, a behavior that is contingent on their oxidation state and the surrounding chemical environment. nih.gov While often recognized for their antioxidant capabilities, reduced pterins can act as potent reducing agents. nih.gov This reductive capacity allows them to participate in deleterious chemical pathways, most notably the Fenton reaction. In this process, they can reduce transition metal ions, such as iron (Fe³⁺) or copper (Cu²⁺), which are key catalysts for the generation of highly reactive oxygen species (ROS). nih.govmdpi.com

The Fenton reaction involves the reaction of hydrogen peroxide (H₂O₂) with a reduced transition metal ion, typically ferrous iron (Fe²⁺), to produce the hydroxyl radical (•OH) – one of the most reactive and damaging free radicals in biological systems. nih.govnih.gov

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The pro-oxidant role of a reduced pteridinone derivative is to regenerate the catalytic Fe²⁺ from its oxidized ferric (Fe³⁺) state, thereby enabling a continuous cycle of hydroxyl radical production. nih.govnih.gov This redox cycling behavior can significantly amplify oxidative stress within a cell. researchgate.net

H₄pterin + 2Fe³⁺ → H₂pterin + 2Fe²⁺ + 2H⁺

Studies on various pterins have demonstrated their capacity to generate hydroxyl radicals in the presence of transition metal ions. For instance, research on 7,8-dihydro-6-methylpterin showed a significant rate of •OH formation. nih.gov The efficiency of this pro-oxidant activity is correlated with the oxidation potential of the specific pterin derivative and the nature of substituents on the pteridine ring. nih.gov

Pterin DerivativePro-oxidant MechanismKey OutcomeReference
Reduced Pterins (general)Reduction of transition metal ions (e.g., Fe³⁺ to Fe²⁺)Catalyzes the Fenton reaction nih.gov
7,8-dihydro-6-methylpterinDemonstrated high rate constant of OH• formationIntensified production of hydroxyl radicals nih.gov

Implications for Cellular Redox Homeostasis

The pro-oxidant activity of pteridinone derivatives has significant implications for cellular redox homeostasis, which is the delicate balance between the production of reactive oxygen species and the cell's ability to detoxify these reactive intermediates through its antioxidant defense systems. nih.govmdpi.com The generation of potent oxidants like the hydroxyl radical via pterin-driven Fenton chemistry can overwhelm these defenses, leading to a state of oxidative stress. nih.govmdpi.com

Oxidative stress disrupts normal cellular function through the indiscriminate damage of vital biomolecules. nih.gov The hydroxyl radical, due to its high reactivity and short half-life, reacts rapidly with the nearest molecules, including lipids, proteins, and nucleic acids. nih.gov

Consequences of Pteridinone-Induced Oxidative Stress:

Lipid Peroxidation: Damage to cellular membranes, leading to impaired function and loss of integrity.

Protein Oxidation: Formation of protein carbonyl derivatives and cross-linked products, resulting in enzyme inactivation and disruption of signaling pathways. ethz.ch

DNA Damage: Oxidative lesions in DNA, such as 8-oxoguanine, can lead to mutations and genomic instability, contributing to mutagenesis and carcinogenesis.

The disruption of redox homeostasis can trigger various cellular responses. Low levels of ROS can act as signaling molecules, but excessive levels induce inflammatory responses, activate stress-activated protein kinase pathways, and can ultimately lead to programmed cell death (apoptosis) or necrosis. nih.govmdpi.com Therefore, the capacity of certain pteridinone derivatives to engage in Fenton chemistry represents a critical mechanism by which they can contribute to cellular pathology when redox regulation is compromised. mdpi.com

Pteridinones as Redox Mediators in Biochemical Reactions

The chemical structure of the pteridine ring system, with its fused pyrimidine (B1678525) and pyrazine (B50134) rings, endows it with versatile redox properties. nih.gov Pteridinones can exist in multiple, stable oxidation states, typically as fully oxidized, dihydro-, and tetrahydro- forms. nih.govresearchgate.net This ability to accept and donate electrons (and protons) allows them to function effectively as redox mediators in a wide array of biochemical reactions. researchgate.netnih.gov

A redox mediator is a small molecule that shuttles electrons between an electron donor and an electron acceptor that may not otherwise interact efficiently. nih.gov Pteridinones can facilitate electron transfer in biological systems by acting as intermediates. ewha.ac.kr For example, they can accept electrons from a reducing agent like NADH and subsequently transfer them to an oxidizing agent, such as a metal ion or molecular oxygen. nih.gov

The redox potential of a pterin derivative can be modulated by the substituents on the pteridine ring and by noncovalent interactions, such as hydrogen bonding, with other molecules like proteins or nucleobases. ewha.ac.kr This tuning of redox properties is crucial for their specific biological functions. nih.gov The interconversion between different oxidation states is integral to the function of biologically active pterins. nih.gov

Oxidation StateGeneral StructureRole in Redox MediationReference
Fully Reduced (Tetrahydro-)H₄pterinElectron Donor (reducing agent) nih.gov
Semi-Reduced (Dihydro-)H₂pterinCan act as both an electron donor and acceptor nih.gov
Fully OxidizedPterinElectron Acceptor (oxidizing agent) nih.gov

Their role as redox cofactors is well-established for enzymes like nitric oxide synthase, where tetrahydrobiopterin is essential for catalytic activity, undergoing a one-electron redox cycle. nih.govnih.gov By participating in such single or multi-electron transfer processes, pteridinone derivatives play a fundamental role in cellular metabolism and signaling. researchgate.netnih.gov

Enzymatic and Biochemical Interactions of Pteridinones

Pteridinone Derivatives as Enzyme Cofactors

The reduced forms of pteridinone derivatives, particularly tetrahydropterins, are essential cofactors for a select group of enzymes that are critical for metabolic homeostasis and neurotransmitter synthesis. These enzymes catalyze key hydroxylation and oxidation reactions.

The biopterin-dependent aromatic amino acid hydroxylases (AAAH) are a family of enzymes that includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). wikipedia.orgnih.gov These enzymes are responsible for catalyzing the rate-limiting steps in the synthesis of important biological molecules. wikipedia.org Specifically, PAH converts L-phenylalanine to L-tyrosine, TH converts L-tyrosine to L-DOPA (a precursor to catecholamines), and TPH converts L-tryptophan to 5-hydroxy-L-tryptophan (a precursor to serotonin). wikipedia.org

The catalytic activity of these enzymes is dependent on the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), a fully reduced pterin (B48896) derivative. mdpi.comnih.gov BH4 is essential for the activation of molecular oxygen, which is required for the hydroxylation of the aromatic amino acid substrates. wikipedia.orgmdpi.com The pterin binding site is well-conserved among the three hydroxylases. nih.gov

Analogues of the natural cofactor can also interact with these enzymes, sometimes acting as a cofactor and other times as an inhibitor. For instance, the naturally occurring analogue 7-tetrahydrobiopterin (7-BH4) can substitute for BH4 in the reactions of all three mammalian aromatic amino acid hydroxylases. nih.gov However, its efficiency and effects vary significantly among the enzymes. With rat liver phenylalanine hydroxylase, the apparent Michaelis constant (Km) for 7-BH4 is approximately 60-fold greater than that for the natural cofactor, BH4. nih.gov Furthermore, at physiological concentrations of BH4, even low levels of 7-BH4 can severely inhibit the phenylalanine hydroxylase reaction. nih.gov In contrast, for tryptophan and tyrosine hydroxylases, the Km value for 7-BH4 is only about ten times greater than that for BH4, making it a poor competitive inhibitor for these two enzymes. nih.gov

Interaction of Tetrahydrobiopterin (B1682763) Analogues with Aromatic Amino Acid Hydroxylases
EnzymeCofactor AnalogueInteraction TypeKey FindingReference
Phenylalanine Hydroxylase (PAH)7-Tetrahydrobiopterin (7-BH4)Cofactor/InhibitorApparent Km is ~60-fold higher than for BH4; acts as a potent inhibitor in the presence of physiological BH4 concentrations. nih.gov
Tryptophan Hydroxylase7-Tetrahydrobiopterin (7-BH4)Cofactor/Weak InhibitorKm value is about 10-fold greater than for BH4. nih.gov
Tyrosine Hydroxylase7-Tetrahydrobiopterin (7-BH4)Cofactor/Weak InhibitorKm value is about 10-fold greater than for BH4. nih.gov

Tetrahydrobiopterin (BH4) is also an indispensable cofactor for all three isoforms of nitric oxide synthase (NOS). ahajournals.orgnih.gov NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vascular homeostasis. ahajournals.orgsemanticscholar.org The availability of BH4 is a critical determinant of NOS activity and function. ahajournals.org

When BH4 is present in sufficient quantities, NOS catalyzes the production of NO from the amino acid L-arginine. nih.gov However, when BH4 levels are limiting, the NOS enzyme becomes "uncoupled." ahajournals.orgox.ac.uk In this uncoupled state, NOS no longer produces NO but instead generates superoxide (B77818) anions, which are reactive oxygen species. ahajournals.orgsemanticscholar.org This switch from NO to superoxide production is a key feature of endothelial dysfunction in various vascular diseases. ahajournals.orgsemanticscholar.org The role of BH4 in NOS catalysis is unique; it acts as a one-electron donor during the reductive activation of the oxyferrous complex of the heme group within the enzyme. bohrium.com

Pteridine (B1203161) derivatives that can modulate the availability of BH4 or interact with the BH4 binding site on NOS can therefore influence the production of NO. nih.gov The development of pteridine-based inhibitors targeting the BH4 binding site has been an area of research for modulating pathological overproduction of NO in conditions like inflammation and sepsis. nih.gov

Pteridinone-Based Enzyme Inhibitors and Substrates

The pteridinone scaffold is a key structural feature in a number of synthetic enzyme inhibitors and can also be recognized by enzymes that process natural pteridine substrates. This versatility has made it a valuable template in drug discovery.

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis, and its overexpression is common in many types of cancer. nih.govnih.gov This has made PLK1 an attractive target for cancer therapy. nih.gov A significant class of potent and selective PLK1 inhibitors is based on a dihydropteridinone core structure. frontiersin.org

These inhibitors, such as BI 2536 and volasertib (B1683956) (BI 6727), are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain of PLK1, preventing the enzyme from carrying out its phosphorylation functions. nih.govfrontiersin.org This inhibition leads to mitotic arrest, the formation of abnormal mitotic spindles, and ultimately, apoptosis in cancer cells. frontiersin.orgnih.gov Volasertib, which belongs to the same dihydropteridinone class as BI 2536, demonstrated a more favorable pharmacokinetic profile and was developed further. frontiersin.org The cytotoxic effects of volasertib have been observed at nanomolar concentrations in various cancer cell lines. frontiersin.org

Pteridinone-Based PLK1 Inhibitors
CompoundChemical ClassMechanism of ActionCellular EffectReference
BI 2536DihydropteridinoneATP-competitive inhibitor of PLK1, PLK2, and PLK3Induces G2/M arrest and formation of abnormal mitotic figures. frontiersin.orgnih.gov
Volasertib (BI 6727)DihydropteridinoneATP-competitive inhibitor of PLK1Induces cell cycle arrest and cell death at nanomolar concentrations. frontiersin.org

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). mdpi.commdpi.com THF and its derivatives are essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer drugs. mdpi.commdpi.com

Given the structural similarity between pteridinones and the pteridine ring of folic acid, various pteridinone derivatives have been investigated as DHFR inhibitors. For example, substituted 1-methylpteridine-2,4,7-triones have been shown to exhibit low to moderate inhibitory activity against DHFR. The inhibitory activity can be influenced by the nature of the substituents on the pteridine ring system.

In some organisms, particularly trypanosomatid parasites, another enzyme called pteridine reductase 1 (PTR1) is present. researchgate.netnih.gov PTR1 can also reduce pterins and folates, thereby providing a bypass mechanism for parasites to overcome the effects of DHFR inhibitors. researchgate.netnih.gov This has led to research into dual inhibitors that can target both DHFR and PTR1. nih.govnih.gov

Xanthine (B1682287) oxidase is a key enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. frontiersin.orgmdpi.com Overactivity of this enzyme can lead to hyperuricemia and gout. nih.gov Various pteridine derivatives have been shown to interact with and inhibit xanthine oxidase. nih.gov

Interaction with Heat Shock Protein 90 (Hsp90)

The pteridinone scaffold is a subject of investigation for its potential as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a critical role in the folding, stabilization, and function of numerous client proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and metastasis. Consequently, inhibiting Hsp90 is a promising strategy in oncology.

Research has identified that certain 7,8-dihydropteridin-6(5H)-one derivatives are potent inhibitors of Hsp90. herts.ac.uk The inhibition of Hsp90's chaperone machinery can lead to the degradation of its client proteins, thereby interrupting oncogenic pathways and suppressing tumor growth. nih.gov While direct studies on 7-Methyl-6(5H)-pteridinone are limited, the activity of related pteridinone structures suggests that this chemical class can interact with the ATP-binding pocket in the N-terminal domain of Hsp90, a common target for small-molecule inhibitors. nih.govbrandeis.edu The development of Hsp90 inhibitors is an active area of research, with various chemical scaffolds, including purine-based compounds structurally related to pteridinones, having entered clinical trials. nih.govresearchgate.net

Inhibition of Monocarboxylate Transporter 1 (MCT1)

Pteridinone derivatives have been developed as inhibitors of Monocarboxylate Transporter 1 (MCT1), a protein involved in the transport of lactate (B86563) and other monocarboxylates across the cell membrane. herts.ac.ukgoogle.com In the context of cancer, many tumors exhibit high rates of glycolysis, leading to the production of large amounts of lactic acid. MCT1 facilitates the efflux of this lactate, preventing intracellular acidification and enabling the maintenance of a high glycolytic rate. nih.gov Therefore, inhibiting MCT1 is an attractive therapeutic strategy to disrupt tumor cell metabolism. nih.govnih.gov

Novel substituted pteridine diones and triones have been synthesized and evaluated for their activity as MCT1-specific inhibitors. acs.orgnih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to the pteridinone core can yield compounds with potent anticancer activity against MCT1-expressing tumor cells, such as human Raji lymphoma cells. nih.govacs.orgnih.gov The potency of these compounds is often assessed by their ability to block lactate transport and inhibit cell proliferation. nih.gov For instance, certain pteridinone derivatives have shown efficacy with EC₅₀ values in the nanomolar range. researchgate.net These findings highlight the potential of the pteridinone scaffold as a basis for designing new anticancer agents targeting tumor metabolism. nih.govacs.org

CompoundScaffold TypeMCT1 Inhibition (IC₅₀, Lactate Transport Assay)Antiproliferative Activity (EC₅₀, Raji Cells)Reference
Compound 14bPteridinone~200-300 nM150 ± 20 nM nih.gov
Compound 15bPteridinone~200-300 nM110 ± 20 nM nih.gov
Compound 15cPteridinone~200-300 nM37 ± 5 nM nih.gov
Compound 23bPteridinone~100-200 nM58 ± 10 nM nih.govacs.org
Compound 27Pteridinone&lt;100 nMNot Reported in Ref nih.gov nih.gov

Substrate Specificity in Pteridine Metabolism

The metabolism of pteridines is a complex network of biosynthetic and salvage pathways. Studies on pteridine metabolism in cancer cells have provided insights into the substrate specificity of the enzymes involved. Research using a progressive breast cancer cell model (MCF10A series) has shown that pteridine metabolism is often dysregulated in cancer. nih.govmst.eduresearchgate.net

In these studies, various pteridine derivatives were administered to cell lines to map their metabolic fate. mst.eduproquest.com It was observed that several pteridines, including 6-methylpterin (a close structural analog of this compound), were not significantly metabolized by the breast cancer cells. nih.gov This suggests that 6-methylpterin may represent a terminal endpoint in the metabolic pathway within these cells or that it is not efficiently transported into the cells for further conversion. nih.gov Such findings are crucial for understanding the biological significance of specific pteridine derivatives in cancer development and for identifying potential biomarkers. nih.govproquest.com The accumulation of certain pteridines, like pterin and isoxanthopterin, has been linked to tumorigenicity, providing in vitro evidence for elevated urinary pteridine levels observed in some cancer patients. mst.edumst.edu

Metal Ion Coordination and Protein Binding

Zinc Ion Interactions in Enzyme Active Sites

The pteridine ring system can participate in interactions with metal ions, including zinc (Zn²⁺), which is a crucial cofactor in many enzymes. nih.gov The coordination of zinc ions is fundamental to the structure and function of a vast number of proteins, including so-called zinc finger proteins that recognize DNA, and enzymes where zinc plays a catalytic or structural role. nih.govnih.gov

The interaction of pterin analogs with zinc-containing active sites has been structurally characterized. For example, crystallographic studies of nitric oxide synthase (NOS), which contains a structural zinc site, have revealed how pterin analogs can influence the zinc coordination environment. nih.gov The binding of a pteridinone derivative, 6-acetyl-2-amino-7,7-dimethyl-7,8-dihydro-4(3H)-pteridinone, to the pterin binding site was found to be mutually exclusive with zinc binding. nih.gov This specific analog was shown to disrupt the hydrogen-bonding network necessary to stabilize the zinc site, which is coordinated by four cysteine residues. nih.gov The steric bulk of methyl groups on the pteridinone analog forced a conformational change in the protein dimer, leading to the disruption of the zinc site. nih.gov This research illustrates a delicate structural communication between the pterin and zinc binding sites and demonstrates that pteridinone-based molecules can directly or indirectly modulate the integrity of zinc-coordinating centers within enzymes. nih.gov

Coordination with Other Transition Metal Ions

The coordination chemistry of the pteridine scaffold extends beyond zinc to other transition metals. libretexts.org The nitrogen and oxygen atoms within the pteridinone ring system act as potential Lewis base donors, capable of forming coordinate covalent bonds with transition metal ions. libretexts.orgwikipedia.org The resulting coordination complexes can exhibit diverse geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligands involved. libretexts.orgnih.gov

Reduced pterins can interact with transition metal ions like iron in Fenton-type reactions. nih.gov Furthermore, studies have explored the synthesis and characterization of pteridine complexes with metals such as cobalt(II) and copper(II). acs.orgacs.org The specific coordination mode can vary; for instance, computational studies on pyrazole-based ligands (which, like pteridines, are nitrogen-containing heterocycles) show monodentate coordination through a pyridine-like nitrogen atom to be common. chemrxiv.org The electronic properties and steric profile of the pteridinone ligand, including the presence of the methyl group in this compound, would influence the stability, reactivity, and geometry of the resulting metal complexes. chemrxiv.org

Pteridinones in Nucleic Acid Metabolism and Synthesis

The structural similarity between the pteridine core and purine bases (adenine and guanine) has led to the exploration of pteridines as nucleic acid analogs. herts.ac.uk These analogs can be incorporated into oligonucleotides to serve as probes for studying DNA structure, binding, and dynamics. herts.ac.uknih.gov

For example, fluorescent pteridine nucleoside analogs, such as 3-methyl isoxanthopterin, have been synthesized and incorporated into DNA strands. oup.com Once inside an oligonucleotide, the fluorescence of the pteridine probe is sensitive to its local environment, allowing researchers to monitor DNA interactions, such as hybridization with a complementary strand, in real-time. nih.govoup.com The ability to create pteridine nucleotide triphosphates also opens the door for their use in DNA amplification and sequencing procedures. google.com While the pyrimidine (B1678525) ring is a well-known component of biomolecules like DNA and RNA bases, the pteridine bicyclic structure offers a unique scaffold for designing novel therapeutic and diagnostic agents that interact with the machinery of nucleic acid metabolism. researchgate.net

Pteridinone Signaling Pathways

While direct evidence for this compound as a primary signaling molecule in native biological systems remains an area of ongoing research, the broader family of pteridinones has been extensively studied, revealing their significant potential to modulate cellular signaling cascades. The pteridinone scaffold has served as a foundation for the development of potent and selective inhibitors of key enzymes within various signaling pathways, primarily in the context of therapeutic drug discovery.

Research into synthetic pteridinone derivatives has demonstrated their capacity to interact with and inhibit critical protein kinases involved in cell growth, proliferation, and survival. These findings underscore the inherent bioactivity of the pteridinone structure and suggest a potential for endogenous pteridinones to participate in cellular regulation.

Key Research Findings on Pteridinone Derivatives in Signaling:

Pteridinone Derivative ClassTarget Pathway/EnzymeTherapeutic Area of InterestResearch Focus
4-MethylpteridinonesPI3K/mTOR pathwayCancerDevelopment of dual inhibitors for cancer therapy.
Substituted PteridinonesPLK1 and BRD4CancerDesign of dual inhibitors targeting cell cycle and gene expression.
6-Trifluoroethoxy PteridinesEGFR signaling pathwayCancerSynthesis of inhibitors for anti-cancer applications.
Pteridinone-based compoundsToll-Like Receptor 7 (TLR7)Immunology/Infectious DiseaseDevelopment of agonists to modulate immune responses.

This table presents data on the pharmacological investigation of synthetic pteridinone derivatives and their effects on signaling pathways.

Although these studies focus on synthetic derivatives, they highlight the potential for the pteridinone core, including structures like this compound, to interact with the ATP-binding sites of kinases and other enzymes, thereby influencing signaling outputs. The existence of a "Pterin-Dependent Signaling Pathway" in bacteria further supports the concept of pterin compounds acting as signaling molecules in biological systems. researchgate.net Future research may uncover endogenous roles for this compound or structurally similar molecules in the native signaling networks of various organisms.

Biological Pigmentation and Pteridinone Role (e.g., insect coloration)

Pteridines are a well-established class of pigments widely distributed in the animal kingdom, particularly in insects, where they are responsible for a vibrant array of colors. nih.govnih.govresearchgate.neteje.cz These compounds are key contributors to the yellow, orange, and red hues observed in the wings, eyes, and bodies of many insect species. nih.govnih.gov The biosynthesis of these pigments is a complex metabolic process that originates from guanosine-5'-triphosphate (GTP). nih.govresearchgate.net

This compound is structurally and metabolically related to pteridine pigments found in insects. Specifically, it is closely related to 7-methylxanthopterin, a known yellow pigment. nih.govnih.gov In some insects, 7-methylxanthopterin is understood to be a degradation product of the orange pigment erythropterin. nih.gov This metabolic link places 7-methylated pteridinones directly within the biochemical pathways responsible for insect coloration.

The role of pteridines in pigmentation is not solely for coloration but also serves various biological functions, including species recognition, camouflage, and thermoregulation. The specific distribution and concentration of different pteridine pigments contribute to the diverse and intricate color patterns observed in the insect world.

Pteridine Pigments in Insects:

Pteridine PigmentColorRole/Function in Insects
Xanthopterin (B1683600)YellowContributes to yellow and orange coloration.
7-Methylxanthopterin YellowA yellow pigment, also known as chrysopterin, and a metabolite of erythropterin. nih.gov
ErythropterinOrangeAn orange pigment found in various insects.
Sepiapterin (B94604)YellowA widespread yellow pigment.
DrosopterinsRedA family of red pigments found in the eyes of Drosophila melanogaster.
LeucopterinWhiteA colorless derivative of xanthopterin responsible for white coloration in some butterfly wings. nih.gov

This table summarizes some of the key pteridine pigments found in insects and their contribution to coloration.

The presence and metabolism of 7-methylated pteridines like 7-methylxanthopterin are a clear indication of the role of the this compound structural motif in the generation of biological pigments in insects. nih.gov

Structure Activity Relationship Sar Studies in Pteridinone Research

Systematic Modification of the Pteridinone Core

Systematic modification of the 7-Methyl-6(5H)-pteridinone core is a cornerstone of medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties. This process involves altering specific positions on the heterocyclic ring system to probe the chemical space and understand the structural requirements for optimal biological activity.

The C-7 position of the pteridinone ring is a key site for modification that significantly influences the compound's interaction with target proteins. The presence of a methyl group, as in this compound, is not merely a structural placeholder but an active contributor to the molecule's binding affinity and selectivity.

Research on related heterocyclic systems has shown that small alkyl groups at positions analogous to C-7 can occupy small hydrophobic pockets within an enzyme's active site. For instance, in the development of kinase inhibitors, a methyl group can provide beneficial van der Waals interactions with nonpolar amino acid residues, thereby increasing binding affinity. The specific impact of the C-7 methyl group can be illustrated by comparing the biological activity of analogues where this group is varied.

Table 1: Illustrative Impact of C-7 Substitution on Target Inhibition

Compound IDC-7 SubstituentTarget Inhibition (IC₅₀, nM)Rationale for Activity Change
P-1-H500Lacks favorable hydrophobic interaction.
P-2 (this compound)-CH₃85Methyl group occupies a small hydrophobic pocket, enhancing affinity.
P-3-CH₂CH₃150Ethyl group may be too large, causing a minor steric clash.
P-4-Cl220Electronic effects alter binding; potential for halogen bonding.

Note: The data in this table is illustrative, based on established SAR principles in medicinal chemistry, to demonstrate the conceptual impact of C-7 substituents.

Pyrimidine (B1678525) Ring: The pyrimidine portion of the scaffold contains key hydrogen bond donors and acceptors that are often crucial for anchoring the molecule in the binding site of a target protein. For example, the nitrogen atoms and the carbonyl group can form essential hydrogen bonds with the hinge region of kinase enzymes. Altering or substituting these functional groups can lead to a significant loss of activity.

Pyrazine (B50134) Ring: Modifications to the pyrazine ring, such as the introduction of substituents or the alteration of nitrogen positions, can fine-tune the molecule's properties. For instance, adding an amino group could introduce a new hydrogen bond donor, potentially picking up an additional interaction with the target protein and increasing potency. Conversely, bulky substituents could disrupt the planar geometry required for optimal binding. For example, replacing the pyrazine ring with a pyridazine (B1198779) ring in some kinase inhibitors has been shown to result in a significant reduction in potency, demonstrating the specific structural requirements of the binding pocket nih.gov.

Elucidation of Key Pharmacophores for Biological Activity

A pharmacophore is an abstract description of the molecular features necessary for molecular recognition of a ligand by a biological macromolecule. For this compound and its analogues, the pharmacophore model helps to distill the essential structural elements required for activity.

Based on the structure of this compound and its known activity as an inhibitor of targets like Heat shock protein 90 (Hsp90), a hypothetical pharmacophore can be proposed. nih.gov The purine-like core of the pteridinone scaffold is central to this model.

The key features of the pharmacophore for a pteridinone-based inhibitor would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms at positions 1 and 3, and the carbonyl oxygen at C-6. These are critical for forming interactions with backbone amide groups in kinase hinge regions.

Hydrogen Bond Donor: The N-H group at position 5.

Hydrophobic/Aromatic Region: The planar bicyclic ring system itself, which can engage in π-stacking or hydrophobic interactions.

Hydrophobic Feature: The methyl group at the C-7 position, which can interact with a specific hydrophobic pocket.

This arrangement of features dictates how the molecule fits into its target, and any new analogue designed must satisfy these pharmacophoric requirements to retain biological activity.

Rational Design and Optimization of Pteridinone Analogues for Specific Biological Targets

Rational drug design utilizes the knowledge of a biological target's three-dimensional structure to design and optimize inhibitors. rsc.orgrug.nlresearchgate.net For pteridinone analogues, this approach has been instrumental in developing potent and selective inhibitors for targets such as Hsp90 and PI3K/mTOR. nih.govnih.gov

The discovery that 7-methyl-substituted 7,8-dihydropteridin-6(5H)-ones are potent inhibitors of Hsp90 provides a clear example of a specific biological target. nih.gov The rational design process for optimizing this compound for a target like Hsp90 would involve:

Structural Analysis: Obtaining the crystal structure of the target protein, preferably in complex with a known ligand or ATP. The purine-scaffold of pteridinone makes it an excellent ATP-mimetic. nih.govrsc.org

Docking Studies: Computationally placing this compound into the ATP-binding site of Hsp90 to predict its binding mode. This would confirm that the core scaffold interacts with key residues like Asp93, while the 7-methyl group projects into a nearby hydrophobic region.

Iterative Optimization: Based on the docking model, new analogues are designed. For example, if a larger unoccupied pocket is identified near the C-7 methyl group, analogues with larger alkyl or aryl groups could be synthesized to fill this space and increase potency. Similarly, if a polar residue is nearby, introducing a hydroxyl or amino group could create a new hydrogen bond.

One study on 4-methylpteridinones as PI3K/mTOR inhibitors demonstrated this principle effectively. The introduction of a methyl group at the C-4 position was crucial for achieving excellent selectivity for PI3K and mTOR over other kinases, showcasing how a small, rationally placed substituent can define the inhibitor's profile. nih.gov

Steric and Electronic Effects on Ligand-Protein Binding Affinity

The binding of a ligand like this compound to its protein target is governed by a combination of steric and electronic effects. These factors determine the complementarity between the ligand and the binding site, ultimately defining the binding affinity.

Steric Effects: These relate to the size and shape of the molecule. The methyl group at C-7 has a specific steric footprint. If the corresponding pocket on the protein is small and well-defined, the methyl group may fit perfectly, leading to enhanced affinity. However, replacing it with a larger group (e.g., a tert-butyl group) could introduce steric hindrance, clashing with the protein and preventing optimal binding. The planarity of the pteridinone ring system is also a critical steric feature, allowing it to slide into the typically flat ATP-binding pocket of kinases.

Electronic Effects: These involve the distribution of charge within the molecule and how it complements the electronic environment of the binding site. The nitrogen atoms in the pteridinone core are electron-withdrawing, creating a specific electrostatic potential map. This allows for favorable electrostatic interactions and hydrogen bonding with polar residues in the active site. Modifying substituents can alter this electronic landscape. For example, adding an electron-donating group might increase the basicity of a nearby nitrogen atom, strengthening a hydrogen bond, whereas an electron-withdrawing group could weaken it. The interplay of these effects is crucial; a sterically favored substituent may be electronically disfavored, requiring a careful balance during the optimization process.

Q & A

Q. Q1. What are standard synthetic routes for 7-methyl-6(5H)-pteridinone and its derivatives?

Methodological Answer: The synthesis typically involves reductive amination or condensation reactions. For example:

  • Step 1: React 5,6-diaminopyrimidine derivatives with glyoxal derivatives under acidic conditions to form the pteridinone core.
  • Step 2: Methylation at the N5 position using methyl iodide or dimethyl sulfate in alkaline media .
  • Purification: Crystallization from ethanol/water mixtures is commonly used to isolate high-purity products (>95%) .

Key Data:

IntermediateYield (%)Melting Point (°C)Refined Method
This compound89>300 (decomposes)Sodium sulfite/Zn reduction

Q. Q2. How is this compound characterized analytically?

Methodological Answer:

  • Spectroscopy:
    • IR: Detect carbonyl (C=O) stretching at 1670–1700 cm⁻¹ and NH bending at 1550–1600 cm⁻¹ .
    • ¹H NMR: Methyl protons at δ 2.8–3.2 ppm (singlet) and aromatic protons at δ 7.5–8.2 ppm (multiplet) .
  • Chromatography: HPLC with C18 columns (mobile phase: acetonitrile/water, 70:30) for purity assessment .

Advanced Research Questions

Q. Q3. How can structural modifications enhance the biological activity of this compound derivatives?

Methodological Answer:

  • Rational Design: Introduce substituents at positions 2, 4, or 7 to modulate electronic properties and binding affinity. For example:
    • Chloro substituents at position 2 improve kinase inhibition (e.g., RSK, PLK1) by enhancing electrophilicity .
    • Ethyl or isopropyl groups at position 8 increase lipophilicity, improving cell membrane permeability .
  • Biological Testing:
    • Cytotoxicity Assays: Use A549, HCT116, or MCF-7 cell lines with IC₅₀ determination via MTT assays .

Key Data:

DerivativeTargetIC₅₀ (μM)Cell Line
III4 (2-Cl, 7-Et)PLK1/BRD41.27–4.06A549, HCT116
BI-D1870RSK1–40.03–0.1HEK293

Q. Q4. How should researchers address contradictions in reported synthetic yields or biological data?

Methodological Answer:

  • Yield Discrepancies: Optimize reaction conditions (e.g., temperature, solvent polarity). For example:
    • Using (NH₄)₂S instead of Na₂SO₃/Zn increased compound 4 yield from 84% to 89% .
  • Biological Variability: Standardize assay protocols (e.g., cell passage number, serum concentration). Cross-validate with orthogonal methods (e.g., Western blot for kinase inhibition alongside MTT assays) .

Q. Q5. What strategies improve the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH Control: Maintain solutions at pH 5–6 to prevent hydrolysis of the pteridinone ring .
  • Lyophilization: Store as a lyophilized powder at -20°C; reconstitute in DMSO for in vitro studies .
  • Degradation Analysis: Monitor via HPLC-UV at 254 nm for byproducts (e.g., 7-methylpteridine) .

Q. Q6. How can computational methods guide the design of this compound-based inhibitors?

Methodological Answer:

  • Molecular Docking: Use PLK1 (PDB: 2RKU) or BRD4 (PDB: 5U1L) crystal structures to predict binding poses .
  • ADMET Prediction: SwissADME or ADMET-score to optimize logP (<3), topological polar surface area (TPSA <90 Ų), and cytochrome P450 inhibition profiles .

Data Contradiction Analysis

Q. Q7. Why do different studies report conflicting IC₅₀ values for similar derivatives?

Methodological Answer:

  • Source Variability: Differences in cell line origins (e.g., A549 from ATCC vs. local repositories).
  • Assay Conditions: Varying ATP concentrations in kinase assays alter competitive inhibition kinetics .
  • Statistical Rigor: Use ≥3 biological replicates and report SEM; apply ANOVA for cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.